![molecular formula C23H24N2O5 B2617516 Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-86-3](/img/structure/B2617516.png)
Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Overview
Description
Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, also known as ESI, is a synthetic compound that has gained attention for its potential applications in scientific research.
Scientific Research Applications
Crystal Structure and Spectroscopic Analysis
Research into the crystal structure and spectroscopic characteristics of related compounds provides foundational knowledge for understanding the physical and chemical properties of "Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate". For instance, the study by Filali Baba et al. (2019) on a similar compound, ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate, revealed insights into its crystal structure and hydrogen bonding, contributing to the understanding of molecular interactions and stability (Filali Baba et al., 2019).
Synthesis and Antibacterial Activity
The synthesis of compounds structurally related to "Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate" and their antibacterial activity are of significant interest in pharmaceutical research. Asghari et al. (2014) synthesized pyranoquinoline derivatives and evaluated their antibacterial activity, highlighting the potential of such compounds in developing new antibacterial agents (Asghari et al., 2014).
Anticancer Potential
Compounds with structural similarities to "Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate" have been studied for their potential anticancer properties. Ruchelman et al. (2004) investigated novel anticancer agents targeting topoisomerase I, demonstrating the therapeutic potential of such compounds (Ruchelman et al., 2004).
Molecular Docking and Inhibitory Activity
Molecular docking studies on compounds related to "Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate" provide insights into their inhibitory activity against various enzymes and receptors. El-Azab et al. (2016) conducted a study on ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, exploring its potential inhibitory activity and molecular interactions (El-Azab et al., 2016).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-4-29-22(27)14-30-20-10-6-8-18-17(20)11-12-25(23(18)28)13-21(26)24-19-9-5-7-15(2)16(19)3/h5-12H,4,13-14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWFZPSRDICOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
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